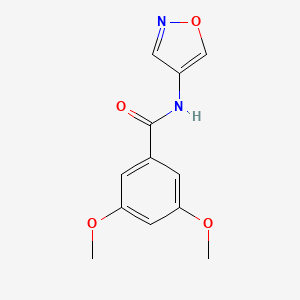

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of benzamides and oxazole derivatives. Benzamides are known for their wide range of biological activities, while oxazole derivatives have gained attention in medicinal chemistry due to their diverse biological properties .

Méthodes De Préparation

The synthesis of 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary, but the general procedure involves heating the reaction mixture to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents

Activité Biologique

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzamide core substituted with methoxy groups and an oxazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

- Cytotoxicity :

- Toxicity Assessment :

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, thus affecting cell proliferation and survival.

- Receptor Modulation : It could modulate receptor activity that influences signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- Antimicrobial Evaluation :

- Cytotoxic Effects on Cancer Cells :

- Toxicity in Aquatic Models :

Data Summary Table

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide. Compounds in this class have been shown to exhibit significant effects against various cancer cell lines through multiple mechanisms.

Case Studies

- Study on Antitumor Efficacy : A study synthesized several benzamide derivatives and tested their activity against human cancer cell lines. The compound showed IC50 values ranging from 10 to 25 µM across different lines, indicating moderate to high potency against breast cancer and lymphoma cells .

- Mechanistic Insights : Molecular docking studies revealed strong binding affinities of these compounds to target proteins involved in cancer signaling pathways, confirming their potential as therapeutic agents .

| Activity | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Antitumor | 10 - 25 | Breast Cancer | Apoptosis induction |

| Chitin Synthesis Inhibition | 20 - 30 | Insect Cell Cultures | Inhibition of chitin synthase |

| Kinase Inhibition | 15 - 35 | Various Cancer Lines | Targeting specific kinases |

Herbicidal Applications

The compound has also been explored for its herbicidal properties. Research indicates that N-(1,2-oxazol-4-yl)benzamides can be utilized as effective herbicides.

Case Studies

- A patent describes the use of N-(1,2,5-oxadiazol-3-yl)benzamides as herbicides with improved activity compared to previously known compounds. The structural modifications enhance their effectiveness against various weed species .

Antibacterial Activity

The antibacterial potential of benzamide derivatives has been a focal point in developing new antibiotics, particularly against multidrug-resistant pathogens.

Case Studies

- A study on novel benzamide derivatives demonstrated that one compound exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin and linezolid . The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for better efficacy.

Propriétés

IUPAC Name |

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNYPMYQHBIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.